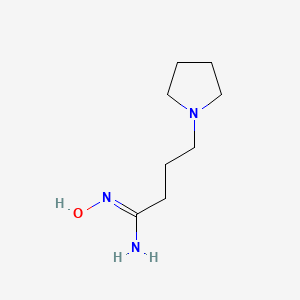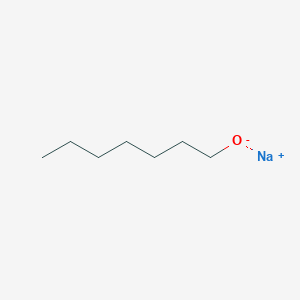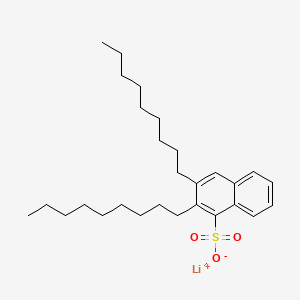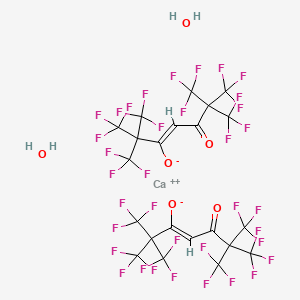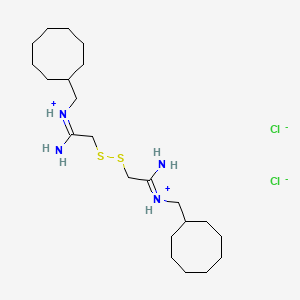
2-Chloroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulenes are non-benzenoid aromatic hydrocarbons, consisting of fused five- and seven-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloroazulene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, this compound can be prepared by reacting azulene with chlorine gas in the presence of a catalyst . Another method involves the reaction of azulene with N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of azulene using chlorine gas. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloroazulene undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic aromatic substitution reactions with amines and arylhydrazines to form 2-aminoazulenes and 2-arylazoazulenes.
Oxidation Reactions: It can be oxidized to form azulene-1,3-dicarboxylate derivatives.
Addition Reactions: It reacts with Grignard reagents to form addition-oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and arylhydrazines are commonly used.
Oxidation: Reagents like tetrachloro-1,2-benzoquinone are used for oxidation reactions.
Addition: Grignard reagents and lithium acetylide are used for addition reactions
Major Products:
2-Aminoazulenes: Formed from nucleophilic substitution with amines.
2-Arylazoazulenes: Formed from nucleophilic substitution with arylhydrazines.
Azulene-1,3-dicarboxylate Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
2-Chloroazulene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloroazulene involves its interaction with nucleophiles, leading to the formation of substitution products. The chlorine atom at the second position of the azulene ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to produce a wide range of azulene derivatives .
Comparación Con Compuestos Similares
2-Bromoazulene: Similar to 2-Chloroazulene but with a bromine atom instead of chlorine.
2-Iodoazulene: Contains an iodine atom at the second position.
2-Fluoroazulene: Contains a fluorine atom at the second position.
Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate for synthesizing various azulene derivatives. Its reactivity is higher than 2-Fluoroazulene but lower than 2-Iodoazulene, providing an optimal balance for many synthetic applications .
Propiedades
Número CAS |
36044-31-2 |
|---|---|
Fórmula molecular |
C10H7Cl |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
2-chloroazulene |
InChI |
InChI=1S/C10H7Cl/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H |
Clave InChI |
VIYSBJPISLKKIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


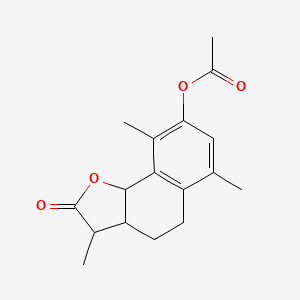
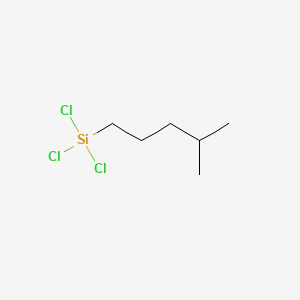
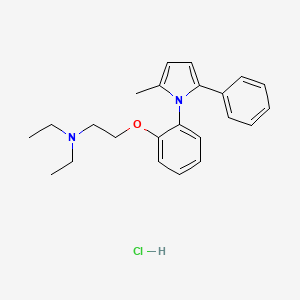
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
